

Spectroscopic Profile of Genite (2,4-Dichlorophenyl benzenesulfonate): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Genite, chemically known as 2,4-dichlorophenyl benzenesulfonate, is a member of the organochlorine class of pesticides, specifically classified as an acaricide. Its efficacy in controlling mites necessitates a thorough understanding of its chemical properties for regulatory, environmental, and safety assessments. This technical guide provides an in-depth overview of the spectroscopic data for **Genite**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Detailed experimental protocols and a logical workflow for spectroscopic analysis are also presented to aid researchers in the identification and characterization of this compound.

Chemical Structure and Properties

IUPAC Name: (2,4-dichlorophenyl) benzenesulfonate[1]

• CAS Number: 97-16-5[1]

• Molecular Formula: C12H8Cl2O3S[1]

Molecular Weight: 303.2 g/mol [1]



- Appearance: Waxy solid[1]
- Solubility: Practically insoluble in water; soluble in most organic solvents.

Spectroscopic Data

The structural elucidation of **Genite** relies on a combination of spectroscopic techniques. The following sections summarize the key data obtained from Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, aiding in its identification.

Fragment Ion (m/z)	Relative Intensity (%)	Plausible Structure
302/304/306	Low	[M] ⁺ (Molecular ion with isotopic pattern for 2 Cl atoms)
141	67	[C ₆ H ₅ SO ₂] ⁺
77	100 (Base Peak)	[C ₆ H ₅]+
63	27	[C₅H₃]+
51	61	[C ₄ H ₃] ⁺

Table 1: Mass Spectrometry data for **Genite**.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.



Wavenumber (cm ⁻¹)	Vibrational Mode	Functional Group
~3100-3000	C-H stretch	Aromatic
~1600-1450	C=C stretch	Aromatic ring
~1370 & ~1180	S=O stretch (asymmetric & symmetric)	Sulfonate group
~1100-1000	S-O-C stretch	Sulfonate ester
~800-600	C-Cl stretch	Aryl halide

Table 2: Characteristic Infrared absorption bands for **Genite**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the limited availability of published NMR data for **Genite**, the following tables present predicted chemical shifts and data from a structurally analogous compound, N-(2,3-dichlorophenyl)benzenesulfonamide, to provide an expected range for the proton and carbon signals of **Genite**.

¹H NMR (Proton NMR)

Proton	Predicted Chemical Shift (δ, ppm)	Multiplicity
H on Benzenesulfonate Ring	7.5 - 8.0	Multiplet
H on Dichlorophenyl Ring	7.2 - 7.6	Multiplet

Table 3: Predicted ¹H NMR Spectroscopic data for **Genite**.

¹³C NMR (Carbon NMR)



Carbon	Predicted Chemical Shift (δ, ppm)
Aromatic C-S	~140
Aromatic C-O	~150
Aromatic C-Cl	~125 - 135
Aromatic C-H	~120 - 130

Table 4: Predicted ¹³C NMR Spectroscopic data for **Genite**, with reference to a related compound.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the **Genite** sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
- Data Acquisition: Acquire ¹H and ¹³C NMR spectra at room temperature. For ¹³C NMR, a proton-decoupled spectrum is typically obtained to simplify the signals to singlets for each unique carbon atom.
- Data Processing: Process the raw data (Free Induction Decay FID) by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS).

Infrared (IR) Spectroscopy (FTIR)

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of the solid **Genite** sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.



- Place the mixture into a pellet die and apply pressure using a hydraulic press to form a transparent pellet.
- Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.
- Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. A background spectrum of a blank KBr pellet should be acquired and subtracted from the sample spectrum.

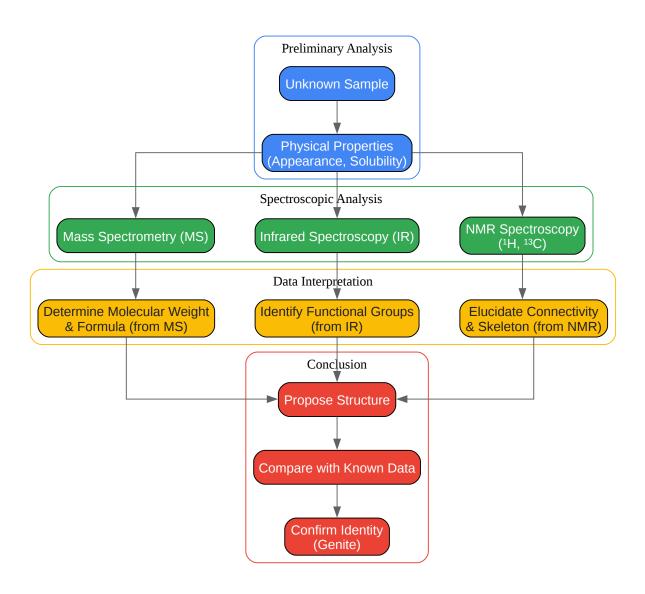
Mass Spectrometry (MS)

- Sample Introduction: Introduce the sample into the mass spectrometer, typically via Gas Chromatography (GC-MS) for volatile compounds like Genite.
- Ionization: Employ Electron Ionization (EI) to induce fragmentation of the molecule.
- Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).
- Detection: The abundance of each ion is measured by a detector, generating a mass spectrum.

Workflow and Diagrams

The following diagrams illustrate the logical workflow for the spectroscopic identification of an unknown compound, using **Genite** as an example, and the general fragmentation pathway in mass spectrometry.

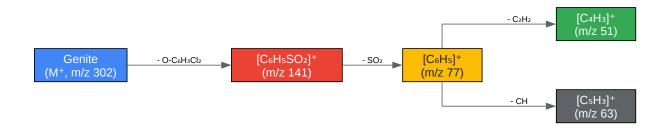




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Figure 1. Workflow for Spectroscopic Identification.





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Figure 2. General Mass Spectrometry Fragmentation Pathway for **Genite**.

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References

- 1. Genite | C12H8Cl2O3S | CID 7327 PubChem [pubchem.ncbi.nlm.nih.gov]
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